Z-360 Demonstrates Superior Binding Affinity for Human CCK2 Receptor Compared to L-365,260
Z-360 exhibits significantly higher binding affinity for the human CCK2 receptor than the commonly used comparator antagonist L-365,260. Z-360 inhibits [³H]CCK-8 binding with a Ki of 0.47 nM, while L-365,260 has a reported Ki of 7 nM for the CCK2 receptor [1].
| Evidence Dimension | Binding affinity (Ki) for human CCK2 receptor |
|---|---|
| Target Compound Data | Ki = 0.47 nM |
| Comparator Or Baseline | L-365,260; Ki = 7 nM |
| Quantified Difference | Z-360 exhibits ~15-fold higher affinity (lower Ki) than L-365,260. |
| Conditions | Radioligand binding assay using [³H]CCK-8 on human CCK2 receptor expressed in cell lines. |
Why This Matters
Higher binding affinity may translate to greater target engagement at lower doses, potentially improving the therapeutic index and reducing off-target effects.
- [1] Kawasaki D, et al. Cancer Chemother Pharmacol. 2008. View Source
